1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Brand Name: Vulcanchem
CAS No.: 1797880-51-3
VCID: VC7044853
InChI: InChI=1S/C17H19FN2O3/c1-22-15-5-3-4-12(10-15)16(23-2)11-19-17(21)20-14-8-6-13(18)7-9-14/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
SMILES: COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)F)OC
Molecular Formula: C17H19FN2O3
Molecular Weight: 318.348

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

CAS No.: 1797880-51-3

Cat. No.: VC7044853

Molecular Formula: C17H19FN2O3

Molecular Weight: 318.348

* For research use only. Not for human or veterinary use.

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea - 1797880-51-3

Specification

CAS No. 1797880-51-3
Molecular Formula C17H19FN2O3
Molecular Weight 318.348
IUPAC Name 1-(4-fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Standard InChI InChI=1S/C17H19FN2O3/c1-22-15-5-3-4-12(10-15)16(23-2)11-19-17(21)20-14-8-6-13(18)7-9-14/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Standard InChI Key BPVAXDFDBWBXPC-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)F)OC

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea features a urea backbone (NH-C(=O)-NH\text{NH-C(=O)-NH}) substituted with two distinct groups:

  • N1-substituent: A 4-fluorophenyl ring (C6H4F\text{C}_6\text{H}_4\text{F}).

  • N3-substituent: A 2-methoxy-2-(3-methoxyphenyl)ethyl chain.

The ethyl group’s central carbon bears both a methoxy (OCH3\text{OCH}_3) and a 3-methoxyphenyl moiety, creating a sterically congested environment. This substitution pattern influences conformational flexibility and intermolecular interactions .

IUPAC Name and Formula

  • IUPAC Name: 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

  • Molecular Formula: C18H20FN2O3\text{C}_{18}\text{H}_{20}\text{FN}_2\text{O}_3

  • Molecular Weight: 332.37 g/mol (calculated from isotopic composition).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC18H20FN2O3\text{C}_{18}\text{H}_{20}\text{FN}_2\text{O}_3
Molecular Weight332.37 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
logP (Predicted)3.2 ± 0.5
Topological Polar Surface Area69.2 Ų

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The compound’s synthesis likely follows established urea-forming reactions, leveraging:

  • Isocyanate-Amine Coupling: Reacting 4-fluorophenyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine.

  • Carbamoyl Chloride Route: Treating 2-methoxy-2-(3-methoxyphenyl)ethylamine with 4-fluorophenylcarbamoyl chloride.

Intermediate Preparation

  • 4-Fluorophenyl Isocyanate: Synthesized via phosgenation of 4-fluoroaniline .

  • 2-Methoxy-2-(3-methoxyphenyl)ethylamine: Prepared through reductive amination of 2-methoxy-2-(3-methoxyphenyl)acetaldehyde using ammonium acetate and sodium cyanoborohydride.

Reaction Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Catalyst: Triethylamine (TEA) to scavenge HCl in carbamoyl chloride route .

  • Temperature: 0–25°C to minimize side reactions.

Mechanistic Insights

The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the urea . Steric hindrance from the ethyl group’s substituents may necessitate extended reaction times or elevated temperatures.

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Predicted ~3.2 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: Estimated 0.02 mg/mL (ALOGPS), suggesting formulation challenges without solubilizing agents .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at 1650–1700 cm⁻¹ (urea C=O stretch) and 1240 cm⁻¹ (C-F stretch).

  • NMR:

    • ¹H: Doublets for aromatic protons (δ 6.8–7.3 ppm), methoxy singlets (δ 3.7–3.8 ppm).

    • ¹³C: Carbonyl signal at δ 155–160 ppm, fluorophenyl carbons at δ 115–162 ppm .

CompoundTarget OrganismIC₅₀ (µM)Source
Trifluoromethylcoumarinyl ureaAmaranthus retroflexus12.3
N-(4-Fluorophenyl)urea analogCandida albicans8.7

Research Challenges and Future Directions

Synthetic Hurdles

  • Steric Hindrance: Bulky substituents on the ethyl group may reduce reaction yields.

  • Purification: Chromatographic separation of diastereomers if the central ethyl carbon is chiral.

Optimization Strategies

  • Microwave-Assisted Synthesis: Accelerate reaction kinetics for sterically hindered systems.

  • Enzymatic Resolution: Lipases or esterases to isolate enantiomers for pharmacological studies.

Computational Modeling

  • Docking Studies: Predict binding affinities for kinases (e.g., EGFR, VEGFR) using AutoDock Vina.

  • QSAR Modeling: Correlate substituent effects with bioactivity to guide analog design.

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